molecular formula C9H9FO2 B1446612 2-(5-Fluoro-2-methoxyphenyl)oxirane CAS No. 1226365-05-4

2-(5-Fluoro-2-methoxyphenyl)oxirane

Cat. No.: B1446612
CAS No.: 1226365-05-4
M. Wt: 168.16 g/mol
InChI Key: ULRNCTGIUAGBCD-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)oxirane is a heterocyclic organic compound that belongs to the class of epoxides. It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 5-fluoro-2-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methoxyphenyl)oxirane typically involves the reaction of 5-fluoro-2-methoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, usually around 50°C, and requires prolonged stirring to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters more precisely, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Formed through reduction.

    Substituted Epoxides: Formed through nucleophilic substitution.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-2-methoxyphenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential therapeutic and toxicological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Fluoro-2-methoxyphenyl)ethanol
  • 2-(5-Fluoro-2-methoxyphenyl)acetaldehyde
  • 2-(5-Fluoro-2-methoxyphenyl)acetic acid

Uniqueness

2-(5-Fluoro-2-methoxyphenyl)oxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry.

Properties

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-11-8-3-2-6(10)4-7(8)9-5-12-9/h2-4,9H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRNCTGIUAGBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226365-05-4
Record name 2-(5-fluoro-2-methoxyphenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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